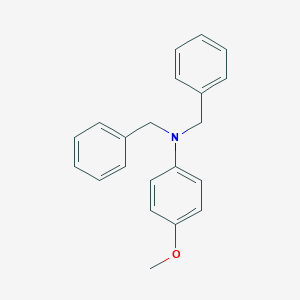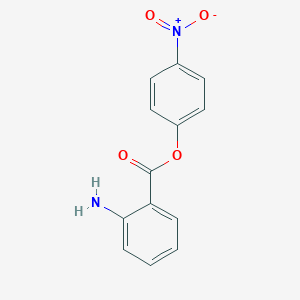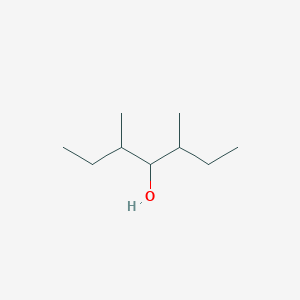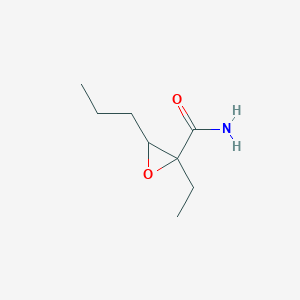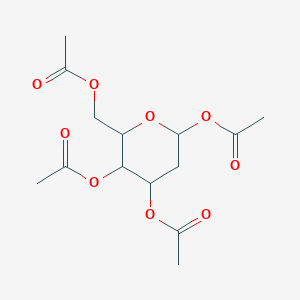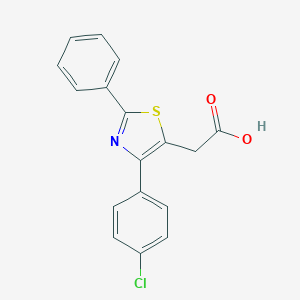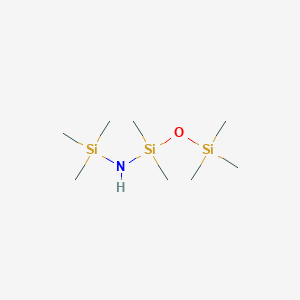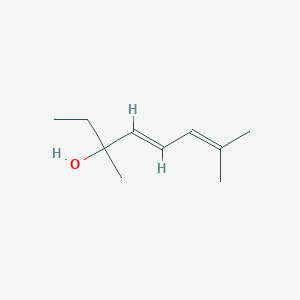
3,7-Dimethyl-4,6-octadien-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-4,6-octadien-3-ol, commonly known as geraniol, is a naturally occurring monoterpenoid alcohol with a rose-like scent. It is found in various plants, including roses, lemongrass, and citronella. Geraniol has been extensively studied for its potential applications in various fields, including food, cosmetics, and medicine.
Wirkmechanismus
The mechanism of action of geraniol varies depending on its application. In medicine, geraniol has been shown to induce apoptosis, inhibit cell proliferation, and modulate various signaling pathways. In agriculture, geraniol has been shown to disrupt the nervous system of insects, leading to paralysis and death. In food, geraniol acts as a flavoring agent by binding to taste receptors on the tongue.
Biochemische Und Physiologische Effekte
Geraniol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial properties. It has also been shown to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
Geraniol has several advantages as a research tool, including its availability, low cost, and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on geraniol. In medicine, further studies are needed to elucidate the mechanisms underlying its anticancer, anti-inflammatory, and neuroprotective effects. In agriculture, further studies are needed to optimize its use as a natural insecticide and repellent. In food, further studies are needed to explore its potential applications as a preservative and flavoring agent. Overall, geraniol has great potential for various applications and warrants further research.
Synthesemethoden
Geraniol can be synthesized through various methods, including chemical synthesis, microbial fermentation, and plant extraction. Chemical synthesis involves the reaction of citral, a compound found in lemongrass oil, with an alkali metal hydride. Microbial fermentation involves the use of microorganisms such as yeast and bacteria to produce geraniol from glucose or other carbon sources. Plant extraction involves the isolation of geraniol from plant sources using solvents such as hexane or ethanol.
Wissenschaftliche Forschungsanwendungen
Geraniol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and food. In medicine, geraniol has been shown to have anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential applications in the treatment of Alzheimer's disease, diabetes, and cardiovascular disease. In agriculture, geraniol has been shown to have insecticidal and repellent properties, making it a potential alternative to synthetic insecticides. In food, geraniol is used as a flavoring agent and preservative.
Eigenschaften
CAS-Nummer |
18479-54-4 |
|---|---|
Produktname |
3,7-Dimethyl-4,6-octadien-3-ol |
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
(4E)-3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3/b8-6+ |
InChI-Schlüssel |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
Isomerische SMILES |
CCC(C)(/C=C/C=C(C)C)O |
SMILES |
CCC(C)(C=CC=C(C)C)O |
Kanonische SMILES |
CCC(C)(C=CC=C(C)C)O |
Andere CAS-Nummern |
18479-54-4 |
Synonyme |
3,7-dimethyl-4,6-octadien-3-ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



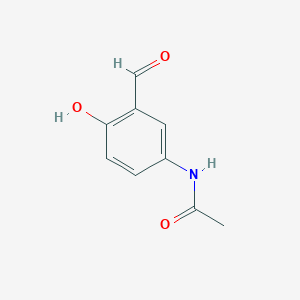
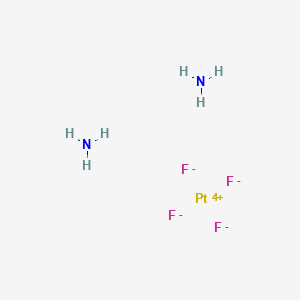
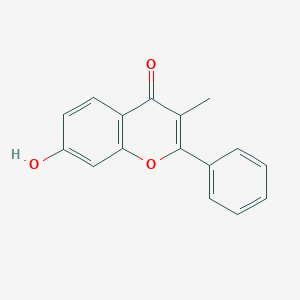
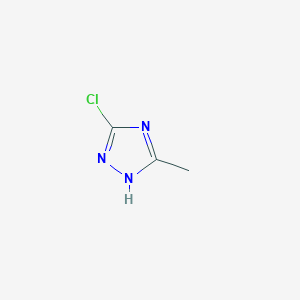
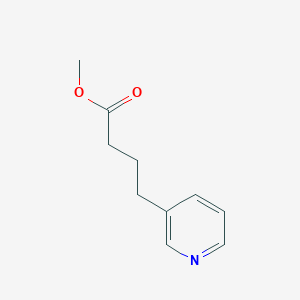
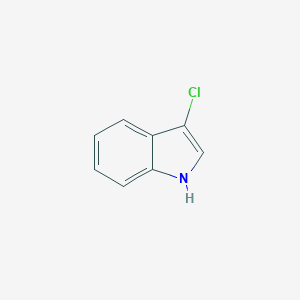
![5-(5,6-Dihydrobenzo[b][1]benzothiepin-5-yloxy)-5,6-dihydrobenzo[b][1]benzothiepine](/img/structure/B92930.png)
